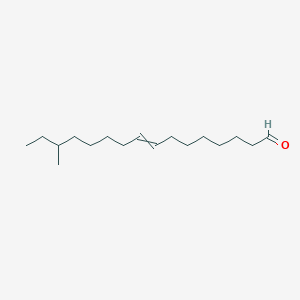

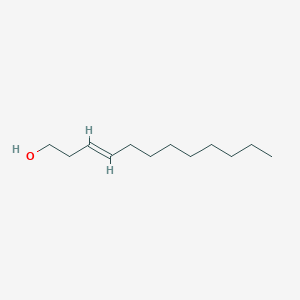

4-メチルオクタン酸エチル

概要

説明

トランスイルシプロミン塩酸塩は、主に重度のうつ病の治療に使用されるモノアミン酸化酵素阻害剤です。アンフェタミンの側鎖の環化から形成されるプロピルアミンです。この化合物は、重度のうつ病、気分変調性障害、および非定型うつ病の治療に効果的です。 パニック障害や恐怖症にも有用です .

科学的研究の応用

Tranylcypromine Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its effects on enzyme activity and neurotransmitter levels.

Medicine: Primarily used as an antidepressant in the treatment of major depressive disorder and other mood disorders.

Industry: Employed in the production of pharmaceuticals and as a chemical intermediate in various industrial processes

作用機序

トランスイルシプロミン塩酸塩は、モノアミン酸化酵素(MAO)を不可逆的かつ非選択的に阻害することで効果を発揮します。この酵素は、セロトニン、ノルエピネフリン、エピネフリン、ドーパミンなど、いくつかの神経伝達物質の酸化脱アミノ化を触媒します。 MAOを阻害することで、トランスイルシプロミン塩酸塩は脳内のこれらの神経伝達物質のレベルを高め、うつ病の症状を軽減します .

類似の化合物:

フェネルジン: うつ病の治療に使用される別のモノアミン酸化酵素阻害剤です。

イソカルボキサジド: ヒドラジン誘導体であり、モノアミン酸化酵素阻害剤です。

独自性: トランスイルシプロミン塩酸塩は、その迅速な活性発現と、フェネルジンやイソカルボキサジドなどの他のモノアミン酸化酵素阻害剤とは異なる非ヒドラジン構造により、ユニークです。 さらに、高用量ではノルエピネフリン再取り込み阻害剤および弱いドーパミン放出剤として作用する能力も、類似の化合物とは異なります .

生化学分析

Biochemical Properties

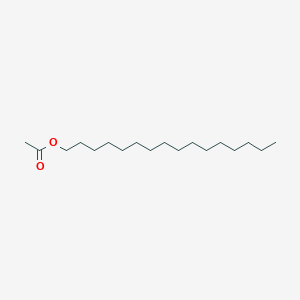

Ethyl 4-methyloctanoate is known to interact with various biomolecules. It is primarily recognized as an insect pheromone, indicating that it interacts with olfactory receptors in insects

Cellular Effects

It is known to elicit a strong electroantennogram response from both male and female insects, suggesting that it influences cell signaling pathways related to olfaction .

Molecular Mechanism

The molecular mechanism of Ethyl 4-methyloctanoate primarily involves its role as an insect pheromone. It is likely to bind to olfactory receptors in insects, triggering a signal transduction pathway that influences behavior

Temporal Effects in Laboratory Settings

In laboratory settings, Ethyl 4-methyloctanoate has been shown to have significant effects over time. For instance, it was observed that only after five months were significant quantities of Ethyl 4-methyloctanoate produced by male insects . This suggests that the compound has a long-term effect on cellular function in these organisms.

Dosage Effects in Animal Models

It is known that the compound is highly attractive to insects when used in field trapping experiments

Metabolic Pathways

Given its role as an insect pheromone, it is likely metabolized and broken down by enzymes in the insect’s olfactory system

Transport and Distribution

As an insect pheromone, it is likely transported through the air and distributed throughout the environment, where it can be detected by insects .

Subcellular Localization

Given its role as an insect pheromone, it is likely to interact with olfactory receptors located on the cell membrane

準備方法

合成経路と反応条件: トランスイルシプロミン塩酸塩は、アンフェタミンの側鎖の環化によって合成されます。 このプロセスにはシクロプロパン環の形成が含まれ、(1R,2S)-および(1S,2R)-2-フェニルシクロプロパン-1-アミンが等量含まれるラセミ体が生成されます .

工業的製造方法: トランスイルシプロミン塩酸塩の工業的製造には、シクロプロパン環の合成、続いて塩酸の添加による塩酸塩の形成が含まれます。 反応条件は通常、目的の生成物を確実に形成するために、制御された温度と特定の触媒の使用が含まれます .

化学反応の分析

反応の種類: トランスイルシプロミン塩酸塩は、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤の使用が含まれます。

還元: 通常、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: ハロゲンやアルキル化剤などの試薬を使用する求核置換反応または求電子置換反応を含むことができます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸の生成につながる可能性があり、還元は第一級または第二級アミンをもたらす可能性があります .

4. 科学研究の用途

トランスイルシプロミン塩酸塩は、幅広い科学研究の用途があります。

化学: 有機合成における試薬として、および分析化学における基準化合物として使用されます。

生物学: 酵素活性と神経伝達物質レベルへの影響について研究されています。

医学: 主に、重度のうつ病やその他の気分障害の治療における抗うつ剤として使用されます。

類似化合物との比較

Phenelzine: Another monoamine oxidase inhibitor used in the treatment of depression.

Isocarboxazid: A hydrazine derivative and monoamine oxidase inhibitor.

Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease and depression.

Uniqueness: Tranylcypromine Hydrochloride is unique due to its rapid onset of activity and its non-hydrazine structure, which differentiates it from other monoamine oxidase inhibitors like phenelzine and isocarboxazid. Additionally, its ability to act as a norepinephrine reuptake inhibitor and weak dopamine releaser at higher doses further distinguishes it from similar compounds .

特性

IUPAC Name |

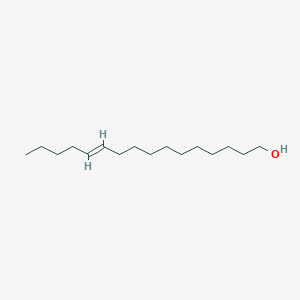

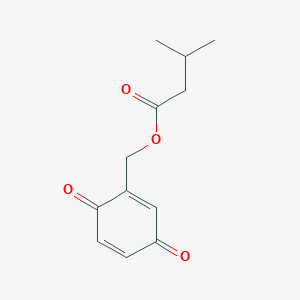

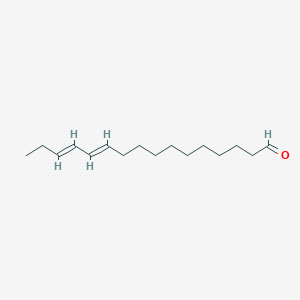

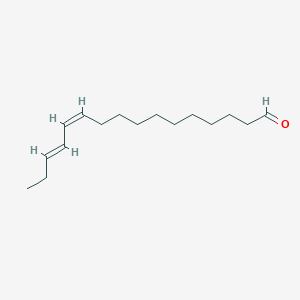

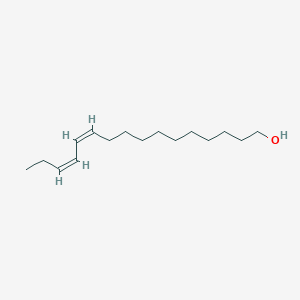

ethyl 4-methyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARNRCIGKRBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971583 | |

| Record name | Ethyl 4-methyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56196-53-3 | |

| Record name | Oryctalure | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56196-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oryctalure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056196533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-methyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methyloctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。